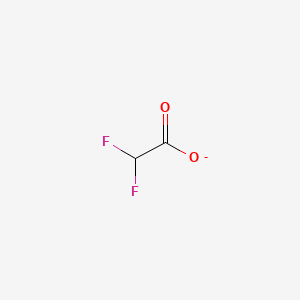

Difluoroacetate

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

83193-04-8 |

|---|---|

Formule moléculaire |

C2HF2O2- |

Poids moléculaire |

95.02 g/mol |

Nom IUPAC |

2,2-difluoroacetate |

InChI |

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 |

Clé InChI |

PBWZKZYHONABLN-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])(F)F |

SMILES canonique |

C(C(=O)[O-])(F)F |

Synonymes |

difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Properties of Ethyl Difluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl difluoroacetate (EDFA) is a pivotal fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms, make it a valuable synthon for introducing the difluoromethyl group, which can significantly enhance the metabolic stability and binding affinity of bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to ethyl this compound, detailed experimental protocols for its preparation, and a comprehensive summary of its physicochemical and spectroscopic properties.

Physicochemical and Spectroscopic Properties

Ethyl this compound is a colorless liquid with a characteristic fruity odor.[1] It is slightly soluble in water and is classified as a flammable liquid.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl this compound

| Property | Value | Reference(s) |

| CAS Number | 454-31-9 | [1] |

| Molecular Formula | C₄H₆F₂O₂ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| Boiling Point | 98 - 99.2 °C | [2] |

| Density | 1.18 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.347 | [2] |

| Flash Point | 23.9 °C (closed cup) | [2] |

The structural identity and purity of ethyl this compound are typically confirmed using a combination of spectroscopic techniques. While detailed spectral data is best sourced from dedicated databases, a summary of available information is provided in Table 2.

Table 2: Spectroscopic Data for Ethyl this compound

| Technique | Data Availability / Key Features | Reference(s) |

| ¹H NMR | Spectrum available. Expect a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a triplet for the α-proton, split by the two fluorine atoms. | [1][3] |

| ¹³C NMR | Spectrum available. Expect signals for the methyl, methylene, carbonyl, and the α-carbon, with the latter showing a characteristic triplet due to C-F coupling. | [1][4] |

| IR Spectroscopy | Spectrum available. Key absorptions include a strong C=O stretch (typically ~1750-1735 cm⁻¹ for aliphatic esters) and C-F stretching bands. | [1][5][6] |

| Mass Spectrometry | Spectrum available. The molecular ion peak [M]⁺ at m/z 124 would be expected, along with characteristic fragmentation patterns for esters, such as loss of the ethoxy group (-OCH₂CH₃). | [1][7] |

Synthesis of Ethyl this compound

Several synthetic pathways to ethyl this compound have been developed, starting from various fluorinated and non-fluorinated precursors. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. The major routes are summarized below.

Caption: Overview of synthetic routes to Ethyl this compound.

A. From 1,1,2,2-Tetrafluoro-1-ethoxy ethane (ETFEE) A process has been developed that involves reacting a suspension of ETFEE with an oxide from group 13 (like Boron trioxide, B₂O₃) or group 15 (like Phosphorus pentoxide, P₂O₅) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[8] This method is advantageous as it can produce ethyl this compound in high yield and purity with reduced reaction times.[8] The byproducts, such as BF₃ or PF₅, can be captured and utilized, adding to the industrial viability of the process.[8]

B. From Difluoroacetic Acid Derivatives The most direct methods involve the esterification of difluoroacetic acid or its derivatives.

-

From Difluoroacetyl Fluoride: The reaction of difluoroacetyl fluoride with ethanol is a common method.[2] This esterification can be carried out in the presence of a base like sodium carbonate or a solvent like N,N-dimethyl acetamide (B32628) to yield the final product.[2][9]

-

From N,N-dialkyl Difluoroacetamide: Another route involves the reaction of a difluoroacetamide derivative with an alcohol in the presence of a strong acid, such as concentrated sulfuric acid.[2][10] This method can achieve high yields by driving the reaction forward by distilling the ethyl this compound product as it is formed.[10]

C. From Tetrafluoroethylene (TFE) Multi-step syntheses starting from the bulk chemical TFE are also established, though they can present challenges regarding equipment requirements and production risks.[11]

-

TFE can be reacted with methanol (B129727) to form methoxytetrafluoroethane, which is then cracked to give difluoroacetyl fluoride, and subsequently esterified.[11]

-

Alternatively, TFE can be reacted with diethylamine and water in a high-pressure reactor to produce N,N-diethyl difluoroacetamide.[11][12] This intermediate is then hydrolyzed to difluoroacetic acid, which is finally esterified.[11][12]

D. From Dichloroacetyl Chloride An alternative pathway begins with dichloroacetyl chloride.[12] This is first converted to an N,N-dialkyl dichloroacetamide, which then undergoes fluorination using a source like anhydrous potassium fluoride to yield the corresponding difluoroacetamide.[12] The final step is a direct esterification with ethanol.[12]

Detailed Experimental Protocols

The following protocols are illustrative examples based on patented procedures and provide a framework for laboratory synthesis.

Protocol 1: Synthesis from N-methyl-N-isopropyl-2,2-difluoroacetamide

This method, adapted from patent CN103254074A, utilizes the acid-catalyzed esterification of a difluoroacetamide.[10] The simultaneous distillation of the product is a key feature for achieving a high yield.[10]

Caption: Experimental workflow for the synthesis of EDFA.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Conc. Sulfuric Acid | 98.07 | 184.2 g | 1.88 |

| N-methyl-N-isopropyl-2,2-difluoroacetamide | 151.16 | 141.8 g | 0.938 |

| Ethanol | 46.07 | 45.2 g | 0.98 |

Procedure:

-

Charge a 500 mL reaction flask equipped with a dropping funnel, mechanical stirrer, thermometer, and distillation apparatus with 184.2 g (1.88 mol) of concentrated sulfuric acid.[10]

-

Heat the sulfuric acid to an internal temperature of 95-100 °C.[10]

-

Prepare a mixture of 141.8 g (0.938 mol) of N-methyl-N-isopropyl-2,2-difluoroacetamide and 45.2 g (0.98 mol) of ethanol.[10]

-

Add the mixture dropwise to the hot sulfuric acid over a period of 2 hours.[10]

-

Simultaneously, distill the ethyl this compound product as it forms under reduced pressure (10-50 mbar).[10]

-

After the addition is complete, maintain the reaction temperature for an additional hour to ensure complete conversion.[10]

-

The collected crude product is then purified by fractional distillation (rectification) to yield pure ethyl this compound.[10]

-

This process reportedly achieves a yield of approximately 95% with a purity of 99.5%.[10]

Protocol 2: Synthesis from Dichloroacetyl Diethylamine

This two-step process, based on patent CN102311343A, involves a fluorination reaction followed by esterification.[12]

Step 1: Fluorination of N,N-diethyl dichloroacetamide

-

To a 500 mL reaction flask, add 125 g of N,N-diethyl dichloroacetamide, 110 g of anhydrous potassium fluoride, 5 g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst), and 230 g of sulfolane (B150427) (solvent).[12]

-

Stir the mixture and heat to 145-150 °C. Maintain this temperature for 6 hours.[12]

-

After the reaction, cool the mixture to room temperature and filter to remove solid salts.[12]

-

The filtrate is subjected to vacuum distillation. The fraction collected at 120-130 °C / 20 mmHg is N,N-diethyl difluoroacetamide.[12]

Step 2: Esterification of N,N-diethyl difluoroacetamide

-

The patent describes the esterification as a "direct reaction of ethanol and the difluoro-acetyl diethylamine".[12] This typically implies heating the difluoroacetamide with ethanol, often in the presence of an acid catalyst (like in Protocol 1), to drive the formation of the ester and diethylamine (or its salt).

Structure and Reactivity

The chemical behavior of ethyl this compound is dominated by two key structural features: the ester functional group and the α,α-difluoro carbons.

Caption: Logical relationships of EDFA's structure and properties.

-

Difluoromethyl Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect. This makes the single α-proton significantly more acidic than in non-fluorinated esters, enabling reactions like the Claisen condensation with other esters to form β-keto esters.[13]

-

Ester Group (-COOEt): This group undergoes typical ester reactions such as hydrolysis (saponification) to form difluoroacetic acid and transesterification with other alcohols. It can also be reduced to the corresponding alcohol.

Safety Information

Ethyl this compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[1] Critically, it is corrosive and causes severe skin burns and eye damage.[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[2] All work should be conducted in a well-ventilated fume hood.[2] It should be stored away from heat, sparks, and open flames in a tightly closed container.[2]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

- 1. Ethyl this compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethyl this compound(454-31-9) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl this compound(454-31-9) 13C NMR spectrum [chemicalbook.com]

- 5. Ethyl this compound(454-31-9) IR Spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO2017025985A1 - Process of producing ethyl this compound - Google Patents [patents.google.com]

- 9. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN103254074A - Preparation method of ethyl this compound and intermediate thereof - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN102311343A - Processing technique of ethyl this compound - Google Patents [patents.google.com]

- 13. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoroacetate anion (DFA), the conjugate base of difluoroacetic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two highly electronegative fluorine atoms, profoundly influence its structure, bonding, and reactivity. This technical guide provides a comprehensive overview of the chemical structure and bonding of the this compound anion, supported by spectroscopic data and detailed experimental protocols. All quantitative data are summarized for clarity, and logical relationships are visualized using structured diagrams.

Molecular Structure and Bonding

The this compound anion, [CHF₂COO]⁻, possesses a tetrahedral geometry around the α-carbon and a trigonal planar arrangement around the carboxylate carbon. The strong inductive effect of the two fluorine atoms significantly influences the electron distribution within the molecule, impacting bond lengths, bond angles, and the overall reactivity of the anion.

The C-F bonds are highly polarized, leading to a partial positive charge on the α-carbon. This electron withdrawal strengthens the C-C bond and affects the delocalization of the negative charge within the carboxylate group. The two C-O bonds of the carboxylate group are equivalent due to resonance, with the negative charge delocalized over both oxygen atoms.

Below is a diagram illustrating the structure of the this compound anion.

Quantitative Structural and Spectroscopic Data

The following table summarizes key quantitative data regarding the structure and spectroscopic characteristics of the this compound anion and its parent acid. Due to the limited availability of experimental crystal structure data for simple this compound salts in the searched literature, some geometric parameters are based on computational models, which are duly noted.

| Parameter | Value | Method/Source |

| Bond Lengths (Å) | ||

| C-C | Value not found | Computational prediction |

| C-F | Value not found | Computational prediction |

| C-O (carboxylate) | Value not found | Computational prediction |

| Bond Angles (°) | ||

| F-C-F | Value not found | Computational prediction |

| O-C-O | Value not found | Computational prediction |

| NMR Spectroscopy | ||

| ¹H Chemical Shift (δ) | ~5.98 ppm (in CDCl₃ for DFA acid)[1] | ¹H NMR |

| ¹³C Chemical Shift (δ) | Value not found | ¹³C NMR |

| ¹⁹F Chemical Shift (δ) | -126 to -128 ppm (for difluoroacetamide) | ¹⁹F NMR |

| Coupling Constants (Hz) | ||

| ²JH-F | 52.9 Hz (for DFA acid)[1] | ¹H NMR |

| ¹JC-F | Value not found | ¹³C NMR |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(C=O) | Assignment not found | IR/Raman Spectroscopy |

| ν(C-F) | Assignment not found | IR/Raman Spectroscopy |

Experimental Protocols

This section outlines the general methodologies for the experimental techniques used to characterize the structure and bonding of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals of a this compound salt (e.g., sodium or potassium this compound) are grown from a suitable solvent by methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to yield the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Methodology:

-

Sample Preparation: A solution of the this compound salt is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.

-

¹H NMR: The spectrum is acquired on an NMR spectrometer. The chemical shift of the α-proton is recorded, and the multiplicity (a triplet due to coupling with the two equivalent fluorine atoms) and the two-bond proton-fluorine coupling constant (²JH-F) are determined.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts of the carboxylate and α-carbons are recorded. The signal for the α-carbon will appear as a triplet due to coupling with the two fluorine atoms, allowing for the determination of the one-bond carbon-fluorine coupling constant (¹JC-F).

-

¹⁹F NMR: The ¹⁹F NMR spectrum is acquired, often with proton decoupling. The chemical shift of the fluorine nuclei is recorded relative to a standard such as CFCl₃.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding.

References

"mechanism of action of difluoroacetate in biological systems"

An In-depth Technical Guide to the Mechanism of Action of Difluoroacetate (DFA) in Biological Systems

Introduction

This compound (DFA) is a small, halogenated carboxylic acid molecule that has garnered significant interest in the scientific and drug development communities. Its structural similarity to pyruvate (B1213749) allows it to act as a metabolic modulator, primarily by targeting key enzymes involved in glucose metabolism. This guide provides a detailed overview of the molecular mechanism of action of DFA, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of DFA's biological activities.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The principal mechanism of action of this compound is the inhibition of pyruvate dehydrogenase kinase (PDK). PDK is a family of four isoenzymes (PDK1-4) that act as negative regulators of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle.

By phosphorylating the E1α subunit of the PDC, PDK inactivates the complex. This inactivation shunts pyruvate away from the TCA cycle and towards lactate (B86563) production, a metabolic phenotype famously known as the Warburg effect, which is characteristic of many cancer cells.

DFA, as a pyruvate analog, acts as a competitive inhibitor of PDK. It binds to the pyruvate-binding site on PDK, preventing the enzyme from phosphorylating and inactivating the PDC. This leads to a sustained activation of the PDC, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This metabolic shift from glycolysis to glucose oxidation has profound implications for cellular bioenergetics and redox status.

The inhibition of PDK by DFA is a key therapeutic strategy for diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders. By reversing the Warburg effect, DFA can decrease lactate production, increase reactive oxygen species (ROS) generation in mitochondria, and promote apoptosis in cancer cells.

Signaling Pathway and Metabolic Shift

The inhibition of PDK by DFA initiates a cascade of metabolic changes, effectively rewiring cellular metabolism. The following diagram illustrates this signaling pathway.

Caption: Mechanism of DFA action on cellular metabolism.

Quantitative Data on PDK Inhibition

The inhibitory potency of DFA against different PDK isoenzymes is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data from in vitro studies.

| Compound | Target | IC50 Value | Assay Conditions | Reference |

| This compound | hPDK1 | ~200 µM | Recombinant human PDK1, in vitro kinase assay | |

| This compound | hPDK2 | ~100 µM | Recombinant human PDK2, in vitro kinase assay | |

| Dichloroacetate | hPDK2 | ~200 µM | Recombinant human PDK2, in vitro kinase assay |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.

Experimental Protocols

The elucidation of DFA's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PDK Kinase Activity Assay

This assay measures the ability of DFA to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoenzyme.

-

Objective: To determine the IC50 value of DFA for a specific PDK isoenzyme.

-

Materials:

-

Recombinant human PDK (e.g., PDK1, PDK2).

-

Recombinant human PDC E1α subunit (or a peptide substrate).

-

[γ-³²P]ATP or unlabeled ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Varying concentrations of DFA.

-

Phosphocellulose paper or SDS-PAGE equipment.

-

Scintillation counter or phosphorimager.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PDK enzyme, and the PDC E1α substrate.

-

Add varying concentrations of DFA to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP. If using SDS-PAGE, separate the proteins and visualize the phosphorylated substrate by autoradiography.

-

Quantify the amount of phosphorylation using a scintillation counter or phosphorimager.

-

Plot the percentage of inhibition against the DFA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Metabolism Analysis (Seahorse XF Analyzer)

This method assesses the impact of DFA on cellular metabolic pathways, specifically oxidative phosphorylation and glycolysis.

-

Objective: To measure the effect of DFA on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.

-

Materials:

-

Seahorse XF Analyzer.

-

Cell culture plates compatible with the Seahorse analyzer.

-

Cultured cells of interest (e.g., cancer cell line).

-

Seahorse XF assay medium.

-

DFA solution.

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

The next day, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with the compounds to be injected (e.g., DFA, oligomycin, FCCP, rotenone/antimycin A).

-

Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and begin the assay.

-

Establish a baseline measurement of OCR and ECAR.

-

Inject DFA and monitor the changes in OCR and ECAR over time. An increase in OCR and a decrease in ECAR would be expected.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.

-

Analyze the data to determine the effects of DFA on basal respiration, ATP production, maximal respiration, and glycolytic rate.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of DFA.

Caption: A typical experimental workflow for DFA research.

Conclusion

This compound is a potent metabolic modulator that acts primarily through the competitive inhibition of pyruvate dehydrogenase kinase. By activating the Pyruvate Dehydrogenase Complex, DFA shifts cellular metabolism from glycolysis towards oxidative phosphorylation. This mechanism holds significant therapeutic potential for diseases characterized by aberrant metabolism, such as cancer. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of DFA and related compounds as novel therapeutic agents. Further research into the isoenzyme selectivity of DFA and its long-term effects in vivo will be crucial for its clinical translation.

A Technical Guide to the Early Research and Discovery of Difluoroacetate Compounds

This technical guide provides an in-depth overview of the foundational research and discovery of difluoroacetate compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, synthesis, and early biological evaluation of this important class of organofluorine molecules.

Introduction to this compound

This compound (DFA) is an organofluorine compound characterized by a carboxylate group attached to a carbon atom bearing two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms significantly influences the chemical and biological properties of the molecule, making it a subject of interest in medicinal chemistry and biochemistry. Early research laid the groundwork for understanding its unique characteristics and potential therapeutic applications.

Early Synthesis and Characterization

The initial synthesis of this compound esters was a significant step in the exploration of this class of compounds. One of the early and widely used methods involves the reaction of ethyl chloro-fluoroacetate with a fluorinating agent.

A common early laboratory-scale synthesis of ethyl this compound involved the use of potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst. The reaction proceeds by nucleophilic substitution of the chlorine atom with fluorine.

Table 1: Summary of an Early Synthesis of Ethyl this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl chloro-fluoroacetate | Potassium Fluoride (KF) | Adogen 464 | Acetonitrile (B52724) | 48 hours | 70 |

Table 2: Early Spectroscopic Data for Ethyl this compound

| Technique | Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Reference |

| NMR | ¹H | 4.3 ppm (quartet), 1.3 ppm (triplet) | JHF = 4.5 Hz, JHH = 7.0 Hz | |

| NMR | ¹⁹F | -126.5 ppm (triplet) | JHF = 4.5 Hz | |

| NMR | ¹³C | 164.1 ppm (triplet), 108.8 ppm (triplet), 63.2 ppm, 13.8 ppm | JCF = 35 Hz, JCCF = 250 Hz |

Detailed Experimental Protocols

The following section details the methodologies for key experiments cited in early literature, providing a reproducible protocol for the synthesis of ethyl this compound.

This protocol is based on early methods utilizing phase-transfer catalysis for fluorination.

Materials:

-

Ethyl chloro-fluoroacetate

-

Potassium fluoride (anhydrous, spray-dried)

-

Adogen 464 (methyltrialkyl(C8-C10)ammonium chloride)

-

Acetonitrile (anhydrous)

-

Anhydrous magnesium sulfate (B86663)

-

Drying tube (calcium chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube was charged with anhydrous potassium fluoride (0.58 g, 10 mmol).

-

Anhydrous acetonitrile (100 mL) and Adogen 464 (0.4 g, 0.9 mmol) were added to the flask.

-

The mixture was stirred vigorously, and ethyl chloro-fluoroacetate (1.4 g, 10 mmol) was added.

-

The reaction mixture was heated to reflux and maintained at that temperature for 48 hours with continuous stirring.

-

After cooling to room temperature, the solid potassium salts were removed by filtration.

-

The acetonitrile was removed from the filtrate by distillation at atmospheric pressure.

-

The remaining liquid was distilled to afford pure ethyl this compound.

-

The product was dried over anhydrous magnesium sulfate and characterized by NMR spectroscopy.

Early Biological Investigations and Mechanism of Action

Initial biological studies on this compound compounds focused on their potential as metabolic modulators. A significant discovery was the identification of dichloroacetate (B87207) (DCA), a related compound, as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). This led to the investigation of this compound and other halogenated acetates for similar activity.

Pyruvate dehydrogenase kinase is a key enzyme in glucose metabolism. It phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which in turn inhibits the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. Inhibition of PDK by compounds like this compound would lead to the activation of PDC, promoting glucose oxidation.

The following diagram illustrates the proposed mechanism of action for this compound as a pyruvate dehydrogenase kinase inhibitor.

Caption: Proposed mechanism of this compound (DFA) as a Pyruvate Dehydrogenase Kinase (PDK) inhibitor.

The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound on pyruvate dehydrogenase kinase.

Caption: Experimental workflow for a PDK inhibition assay.

Conclusion

The early research into this compound compounds was pivotal in establishing fundamental synthetic routes and providing the initial insights into their biological activities. The discovery of their role as metabolic modulators, particularly as inhibitors of pyruvate dehydrogenase kinase, has paved the way for further investigations into their therapeutic potential in various diseases, including cancer and metabolic disorders. The foundational work described in this guide continues to be relevant for the ongoing development of novel fluorinated pharmaceuticals.

"comprehensive literature review on difluoroacetic acid"

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetic acid (DFAA), a halogenated carboxylic acid, has emerged as a compound of significant interest in various scientific and industrial fields. Its unique physicochemical properties, stemming from the presence of two fluorine atoms, make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of difluoroacetic acid, including its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Difluoroacetic acid is a colorless liquid that is miscible with water and alcohols.[1] The presence of the highly electronegative fluorine atoms significantly influences its acidity, making it a stronger acid than acetic acid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Difluoroacetic Acid

| Property | Value | Reference |

| Molecular Formula | C₂H₂F₂O₂ | [1][2] |

| Molecular Weight | 96.03 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.526 g/cm³ (at 25 °C) | [1][2][3][4] |

| Melting Point | -1 °C (30 °F; 272 K) | [1][2][3][4][5] |

| Boiling Point | 132–134 °C (270–273 °F; 405–407 K) | [1][2][3][4][5][6] |

| Solubility in water | Miscible | [1] |

| Acidity (pKa) | 1.13 - 1.33 | [1][6] |

| Flash Point | 78 °C (172.4 °F; 351 K) | [1][3] |

| Refractive Index | 1.344 (at 20 °C) | [2][3][4] |

Synthesis of Difluoroacetic Acid

Several methods for the synthesis of difluoroacetic acid have been reported. The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis from Dichloroacetic Acid

A common laboratory-scale synthesis involves the halogen exchange reaction of dichloroacetic acid with a fluoride (B91410) salt, such as potassium fluoride (KF).[1][7]

Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid [7]

-

Dissolve Potassium Fluoride: Dissolve 18 g of potassium fluoride (KF) in 14 mL of water in a suitable reaction vessel.

-

Add Dichloroacetic Acid: Add 2 g of dichloroacetic acid to the aqueous KF solution.

-

Heating and Stirring: Heat the mixture to 150 °C and stir vigorously for 6 minutes.

-

Cooling: After the reaction time, cool the mixture to room temperature.

-

Analysis: The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the conversion of dichloroacetic acid to difluoroacetic acid. This protocol reportedly achieves a 94% yield with 100% conversion of dichloroacetic acid.[7]

-

Purification: The difluoroacetic acid can be purified from the reaction mixture by distillation.

Synthesis from Ethyl Difluoroacetate

Another common method for producing difluoroacetic acid is through the hydrolysis of its corresponding ester, ethyl this compound. This can be achieved via transesterification with a carboxylic acid like formic acid or trifluoroacetic acid, followed by distillation.[8]

Experimental Protocol: Synthesis of Difluoroacetic Acid from Ethyl this compound and Formic Acid [8]

-

Reactant Mixture: In a glass reactor equipped with a distillation column, combine 15 g (0.121 mol) of ethyl this compound, 9 g (0.196 mol, 1.6 equivalents) of formic acid, and 0.1 g of 98% by weight sulfuric acid.

-

Heating and Reflux: Heat the reaction mixture to 70 °C at atmospheric pressure. Maintain total reflux until the temperature at the top of the column stabilizes at 55 °C.

-

Distillation of Ethyl Formate: Collect the fraction that distills at a constant top temperature of 55 °C. This fraction is ethyl formate.

-

Analysis and Recovery: After the removal of ethyl formate, analysis of the reaction medium should show complete conversion of ethyl this compound. The remaining difluoroacetic acid can then be purified by distillation at atmospheric pressure, with a boiling point of 133 °C. This method has been reported to yield difluoroacetic acid with a purity greater than 98%.[8]

Applications of Difluoroacetic Acid

The unique properties of difluoroacetic acid have led to its use in a variety of applications, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical and Drug Discovery

Difluoroacetic acid is a key building block for the synthesis of fluorinated organic molecules.[8] The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[8] It serves as an intermediate in the synthesis of various therapeutic agents, including anti-cancer drugs.[2][9] While the direct cellular signaling pathways of DFAA are not yet fully elucidated, related compounds like acetic acid have been shown to induce cancer cell-selective apoptosis through the generation of reactive oxygen species (ROS).[10] This suggests a potential, though unconfirmed, mechanism of action for DFAA-containing compounds.

Agrochemicals

Difluoroacetic acid is also utilized in the synthesis of herbicides and pesticides.[2][11] The presence of the difluoromethyl group can enhance the efficacy and selectivity of these agricultural chemicals.

Analytical Chemistry

In analytical chemistry, difluoroacetic acid has found a niche as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) for the analysis of proteins and small molecules.[3][10] It offers a compromise between the excellent chromatographic performance of trifluoroacetic acid (TFA) and the superior MS signal of formic acid (FA).[10] DFAA can improve peak shape and retention compared to FA, while causing less ion suppression than TFA.[10]

Experimental Protocol: LC-MS/MS Analysis of Difluoroacetic Acid in Drinking Water [12]

-

Sample Preparation: Drinking water samples can often be analyzed by direct injection without extensive cleanup or concentration steps.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of DFAA.

-

-

Quantification: A calibration curve is generated using standards of known difluoroacetic acid concentrations to quantify the amount in the samples. The use of isotopically labeled internal standards is recommended to compensate for matrix effects.[13]

Safety and Handling

Difluoroacetic acid is a corrosive and toxic compound that should be handled with appropriate safety precautions.[11] It can cause severe skin burns and eye damage.[14] Inhalation may be harmful.[14] Chronic exposure has been linked to nerve and liver damage.[1] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this chemical. All handling should be performed in a well-ventilated fume hood.

Conclusion

Difluoroacetic acid is a versatile and valuable chemical with a growing number of applications, particularly in the life sciences. Its unique properties make it an important tool for medicinal chemists and researchers in drug discovery and development. As research continues, the full potential of this fluorinated compound is likely to be further realized, leading to the development of new and improved pharmaceuticals and other specialty chemicals. The methodologies and data presented in this guide provide a solid foundation for professionals working with or interested in the diverse applications of difluoroacetic acid.

References

- 1. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]

- 3. waters.com [waters.com]

- 4. ジフルオロ酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 9. Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic [quickcompany.in]

- 10. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]

The Biological Activity of Difluoroacetate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse range of fluorinated synthons, difluoroacetate esters are emerging as versatile building blocks with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound esters, with a focus on their potential as enzyme inhibitors and modulators of cellular signaling pathways.

Introduction to this compound Esters in Medicinal Chemistry

The difluoromethyl group (CHF₂) is often considered a bioisostere of a hydroxyl group or a thiol, and its incorporation can lead to enhanced binding interactions with target proteins. Ethyl this compound, a key intermediate, provides a straightforward route to introduce this valuable moiety into a wide array of molecular scaffolds.[1] The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, influencing its pKa and hydrogen bonding capabilities, which are critical for drug-receptor interactions.

Enzyme Inhibition: A Promising Avenue for this compound Esters

While direct quantitative data on the enzyme inhibitory activity of simple this compound esters is limited in publicly available literature, evidence from structurally related fluorinated compounds suggests that they are a promising class of enzyme inhibitors, particularly targeting serine hydrolases.

For instance, the related compound, chlorodifluoroacetaldehyde (B1208273), has been shown to be a potent slow-binding inhibitor of several serine hydrolases, including acetylcholinesterase and carboxylesterase. The inhibition constants (Ki) for these enzymes are in the nanomolar to picomolar range, highlighting the potential of the difluoroacetyl group to interact strongly with the active sites of these enzymes.[2]

Table 1: Inhibition of Serine Hydrolases by Chlorodifluoroacetaldehyde [2]

| Enzyme | Source | Ki (corrected) | k_on (M⁻¹ min⁻¹) |

| Acetylcholinesterase | Electric Eel | 150 nM | 9.1 x 10⁴ |

| Acetylcholinesterase | Human Erythrocyte | 1.7 nM | 1.1 x 10⁵ |

| Pseudocholinesterase | Horse Serum | 3.7 nM | 3.2 x 10⁴ |

| Carboxylesterase | Pig Liver | 23 pM | 9.2 x 10⁵ |

Note: The inhibitory activity is attributed to chlorodifluoroacetaldehyde, a structural analog of this compound esters.

Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a serine hydrolase, adapted from studies on related inhibitors.[2]

Objective: To determine the inhibition constant (Ki) of a this compound ester against a target serine hydrolase.

Materials:

-

Purified serine hydrolase (e.g., acetylcholinesterase, carboxylesterase)

-

Substrate for the enzyme (e.g., acetylthiocholine (B1193921) for acetylcholinesterase)

-

Chromogenic or fluorogenic reagent to detect product formation (e.g., DTNB for acetylcholinesterase assay)

-

This compound ester inhibitor

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the this compound ester inhibitor in a suitable solvent.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. For slow-binding inhibitors, progress curves are analyzed to determine the initial and final steady-state velocities. The inhibition constant (Ki) and the rate of inactivation (k_on) can be calculated from these data.

Workflow for Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Modulation of Cellular Signaling Pathways

This compound esters and their derivatives are hypothesized to influence key cellular processes such as apoptosis and inflammation, largely based on the activities of related haloacetates.

Induction of Apoptosis

Studies on dichloroacetate (B87207) (DCA), a related haloacetate, have demonstrated its ability to induce apoptosis in various cancer cell lines.[1][3] The proposed mechanism involves a shift in cellular metabolism from glycolysis towards oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS) and subsequent activation of mitochondrial-mediated apoptosis.[1] This pathway often involves the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) and a decrease in the mitochondrial membrane potential.[1]

Proposed Apoptotic Pathway for Haloacetates

Caption: A proposed mitochondrial-mediated apoptosis pathway.

Anti-Inflammatory Potential

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway. While direct evidence for this compound esters is not yet available, other fluorinated compounds have been shown to modulate inflammatory responses. It is plausible that this compound esters could interfere with the NF-κB signaling cascade, potentially by inhibiting key enzymes or interacting with signaling proteins, thereby reducing the expression of pro-inflammatory cytokines.

NF-κB Inflammatory Signaling Pathway

Caption: The NF-κB signaling pathway and potential inhibition points.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound esters are not well-documented. However, studies on the related radiolabeled compound, ¹⁸F-fluoroacetate, provide some insights. Following intravenous administration in non-human primates, ¹⁸F-fluoroacetate exhibits bi-exponential blood clearance with a rapid initial phase and a slower terminal phase.[2] The primary route of metabolism appears to be hydrolysis of the ester to the corresponding carboxylic acid, followed by further metabolism.

Table 2: Pharmacokinetic Parameters of ¹⁸F-Fluoroacetate in Rhesus Monkeys [2]

| Parameter | Value |

| Blood Clearance | |

| Fast Phase Half-life | 4 min |

| Slow Phase Half-life | 250 min |

| Major Metabolite | ¹⁸F-fluoride |

Note: Data is for ¹⁸F-fluoroacetate, a radiolabeled analog, and may not be directly representative of all this compound esters.

As prodrugs, this compound esters can be designed to release an active carboxylic acid in vivo. The rate of hydrolysis will be a critical determinant of the pharmacokinetic profile and efficacy of such a prodrug.

Future Directions

The field of this compound ester biology is still in its nascent stages. Future research should focus on:

-

Systematic Screening: A comprehensive evaluation of a library of this compound esters against a broad panel of enzymes, particularly serine hydrolases, is needed to identify potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds induce apoptosis and modulate inflammatory pathways is crucial for their development as therapeutic agents.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising this compound ester candidates.

Conclusion

This compound esters represent a class of fluorinated compounds with considerable, yet largely untapped, potential in drug discovery. Drawing parallels from structurally related molecules, they are poised to be valuable as enzyme inhibitors and modulators of critical cellular signaling pathways. Further dedicated research into their biological activities is warranted to fully realize their therapeutic promise.

References

- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow-binding inhibition of carboxylesterase and other serine hydrolases by chlorodifluoroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichloroacetate induces apoptosis of epithelial ovarian cancer cells through a mechanism involving modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Fluorine Chemistry: A Technical Guide to the Synthesis of Novel Difluoroacetate Derivatives

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for enhancing pharmacological and physicochemical properties. Among the arsenal (B13267) of fluorinated building blocks, difluoroacetate derivatives have emerged as versatile and highly valuable synthons. This technical guide provides an in-depth exploration of the core methodologies for the synthesis of these pivotal compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.

The introduction of a difluoromethyl or a this compound group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after in the design of new pharmaceuticals and agrochemicals.[1] This guide will delve into the practical aspects of several key synthetic strategies, offering a comprehensive resource for the laboratory-scale synthesis of novel this compound derivatives.

Key Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be broadly categorized into several effective approaches. This guide will focus on three prominent and widely utilized methods: Copper-Catalyzed Cross-Coupling, Direct C-H Difluoromethylation, and Radical Addition of Iodothis compound.

Copper-Catalyzed Cross-Coupling of Aryl Halides with α-Silyldifluoroacetates

A robust method for the formation of aryl- and heteroaryldifluoroacetates involves the copper-catalyzed cross-coupling of aryl halides with silylated this compound reagents, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[2] This reaction is typically followed by hydrolysis and decarboxylation to yield the corresponding difluoromethylated arene.

Experimental Protocol: Synthesis of Ethyl 2-Aryl-2,2-difluoroacetates

A detailed experimental protocol for the copper-catalyzed synthesis of ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate is provided below as a representative example.

-

Materials:

-

4-Iodoanisole (B42571) (1.0 mmol)

-

Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.5 mmol)

-

Copper(I) Iodide (CuI) (0.1 mmol)

-

Cesium Fluoride (CsF) (2.0 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg, 0.1 mmol) and CsF (303.8 mg, 2.0 mmol).

-

Add 4-iodoanisole (234.0 mg, 1.0 mmol) and anhydrous DMSO (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (291.4 mg, 1.5 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate.

-

Quantitative Data Summary:

| Aryl Halide | Product | Yield (%) | Reference |

| 4-Iodoanisole | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | 75 | [2] |

| 1-Iodonaphthalene | Ethyl 2-(naphthalen-1-yl)-2,2-difluoroacetate | 68 | [2] |

| 3-Iodopyridine | Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | 62 |

Reaction Workflow:

Direct C-H Difluoromethylation using Difluoroacetic Acid

A more atom-economical approach involves the direct difluoromethylation of C-H bonds in heteroaromatic compounds using difluoroacetic acid as the reagent.[3] This method often proceeds via a radical mechanism and can be initiated by a silver catalyst and a persulfate oxidant.

Experimental Protocol: Direct C-H Difluoromethylation of Caffeine (B1668208)

-

Materials:

-

Caffeine (1.0 mmol)

-

Difluoroacetic Acid (2.0 mmol)[4]

-

Silver Nitrate (B79036) (AgNO₃) (0.1 mmol)

-

Potassium Persulfate (K₂S₂O₈) (2.0 mmol)

-

Acetonitrile (B52724)/Water (1:1 v/v) (10 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve caffeine (194.2 mg, 1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).

-

Add difluoroacetic acid (192.0 mg, 2.0 mmol), silver nitrate (17.0 mg, 0.1 mmol), and potassium persulfate (540.6 mg, 2.0 mmol).

-

Stir the reaction mixture at 60-80 °C for 4-8 hours. Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extract the product with dichloromethane (B109758) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the difluoromethylated caffeine derivative.

-

Quantitative Data Summary:

| Heteroaromatic Substrate | Product | Yield (%) | Reference |

| Caffeine | 8-(Difluoromethyl)caffeine | 85 | [3] |

| Theophylline | 7-(Difluoromethyl)theophylline | 78 | [3] |

| 1-Methylindole | 3-(Difluoromethyl)-1-methylindole | 65 | [3] |

Signaling Pathway:

Synthesis of α,α-Difluoro-γ-butyrolactones via Ethyl Iodothis compound

Ethyl iodothis compound is a valuable reagent for the synthesis of difluorinated lactones through a radical addition to alkenes followed by hydrolysis and cyclization.[5] This method provides access to important building blocks for biologically active molecules.

Experimental Protocol: Synthesis of α,α-Difluoro-γ-butyrolactones

-

Materials:

-

Alkene (e.g., 1-hexene) (1.0 mmol)

-

Ethyl iodothis compound (1.2 mmol)

-

Sodium dithionite (B78146) (Na₂S₂O₄) (2.0 mmol)

-

Sodium bicarbonate (NaHCO₃) (2.0 mmol)

-

Acetonitrile/Water (3:1 v/v) (8 mL)

-

10% Aqueous Sodium Carbonate Solution

-

-

Procedure:

-

Radical Addition: In a two-necked flask, dissolve the alkene (84.2 mg, 1.0 mmol) in a mixture of acetonitrile (6 mL) and water (2 mL).

-

Add ethyl iodothis compound (314.0 mg, 1.2 mmol), sodium dithionite (348.2 mg, 2.0 mmol), and sodium bicarbonate (168.0 mg, 2.0 mmol).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

After the reaction is complete (monitored by GC), add water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude addition product.

-

Hydrolysis and Cyclization: Dissolve the crude adduct in 10% aqueous sodium carbonate solution (10 mL) and stir at room temperature for 6 hours.[5]

-

Acidify the reaction mixture with 2M HCl to pH ~2 and extract with ethyl acetate (3 x 15 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the α,α-difluoro-γ-butyrolactone.

-

Quantitative Data Summary:

| Alkene | Addition Product Yield (%) | Lactone Yield (%) | Reference |

| 1-Hexene | 78 | 98 | [5] |

| 1-Octene | 75 | 95 | [5] |

| Styrene | 62 | 93 | [5] |

Experimental Workflow:

Conclusion

The synthesis of novel this compound derivatives is a dynamic and evolving field, crucial for advancements in medicinal chemistry and material science. The methodologies presented in this guide—copper-catalyzed cross-coupling, direct C-H difluoromethylation, and radical addition of iodothis compound—represent powerful and versatile tools for accessing a wide range of these valuable compounds. The detailed protocols and comparative data provided herein are intended to serve as a practical resource for researchers, enabling the efficient and successful synthesis of novel molecular entities with tailored properties. As the demand for sophisticated fluorinated molecules continues to grow, the development and refinement of these and other synthetic methods will remain a key focus of chemical research.

References

Sodium Difluoroacetate: A Technical Guide to CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, chemical properties, and safety data for sodium difluoroacetate. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and informed use of this compound.

Chemical Identification and Properties

Sodium this compound is a halogenated organic salt. It is crucial to distinguish it from the highly toxic sodium fluoroacetate (B1212596) (a pesticide also known as compound 1080).

| Property | Value | Reference |

| Chemical Name | Sodium this compound | [1][2] |

| Synonyms | sodium,2,2-difluoroacetate; Difluoroacetic acid sodium salt | [1][2] |

| CAS Number | 2218-52-2 | [1][2] |

| Molecular Formula | C₂HF₂NaO₂ | [1] |

| Molecular Weight | 118.01 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Safety and Hazard Information

Sodium this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for sodium this compound:

| Hazard Class | Category | GHS Code |

| Skin Irritation | 2 | H315 |

| Serious Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Precautionary | P362 | Take off contaminated clothing and wash before reuse. |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[4]

Toxicological Data

Experimental Protocols and Handling

Given the hazardous nature of sodium this compound, strict adherence to safety protocols is essential. The following represents a general experimental workflow for handling this and other hazardous powdered chemicals.

Methodology for Safe Handling:

-

Preparation:

-

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

All handling of solid sodium this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Ensure a spill kit appropriate for chemical spills is readily accessible.

-

-

Handling:

-

When weighing the solid, minimize the creation of dust. Use a spatula and handle containers carefully.

-

If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

-

Cleanup and Disposal:

-

Thoroughly decontaminate all work surfaces after use.

-

Dispose of all waste, including contaminated PPE and unused material, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[4]

-

Remove and properly dispose of contaminated PPE before leaving the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound.[6]

-

Biological Activity and Signaling Pathway

Sodium this compound has been identified as an activator of the pyruvate (B1213749) dehydrogenase complex (PDC). It achieves this by inhibiting pyruvate dehydrogenase kinase (PDK).[5] The PDC is a critical enzyme complex that links glycolysis to the citric acid cycle (TCA cycle) by catalyzing the conversion of pyruvate to acetyl-CoA.

Mechanism of Action:

The pyruvate dehydrogenase complex (PDC) exists in two states: an inactive, phosphorylated state and an active, dephosphorylated state. The phosphorylation is catalyzed by pyruvate dehydrogenase kinase (PDK), while dephosphorylation is catalyzed by pyruvate dehydrogenase phosphatase (PDP). By inhibiting PDK, sodium this compound shifts the equilibrium towards the active, dephosphorylated form of PDC.[5] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of metabolites into the citric acid cycle. This mechanism is an area of interest for research into metabolic disorders.

References

- 1. chemscene.com [chemscene.com]

- 2. Difluoroacetic acid, sodium salt | C2HF2NaO2 | CID 23691995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM this compound CAS#: 2218-52-2 [amp.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopic Data of Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for difluoroacetate and its derivatives. Understanding the ¹⁹F NMR characteristics of this important chemical moiety is crucial for its application in drug discovery, chemical biology, and materials science, where it serves as a versatile building block and a sensitive probe for molecular interactions.

Introduction to ¹⁹F NMR of this compound

The difluoromethyl group (-CHF₂) is a common functional group in medicinal chemistry and agrochemicals. ¹⁹F NMR spectroscopy is a powerful and sensitive technique for characterizing molecules containing this group. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies. The chemical shift of the fluorine atoms in the this compound group is highly sensitive to the local electronic environment, providing valuable information about molecular structure, conformation, and interactions.

Quantitative ¹⁹F NMR Data of this compound Derivatives

The ¹⁹F NMR chemical shifts and coupling constants of this compound and its derivatives are influenced by the solvent, the nature of the ester or salt form, and the pH of the solution. Below is a summary of available quantitative data.

Table 1: ¹⁹F NMR Chemical Shift Data for this compound Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm | Reference |

| Ethyl this compound | CDCl₃ | -105.83 | [1] |

| Difluoroacetamide | D₂O | -126 to -128 | |

| Difluoroacetic acid | CDCl₃ | Data available on SpectraBase | [2] |

Note: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (TFA).

Table 2: ¹⁹F Coupling Constant Data for this compound and Related Compounds

| Coupling Type | Compound | Coupling Constant (J) in Hz | Reference |

| ³JHF | Ethyl this compound | 16.8 | [1] |

| ²JHF | Difluoroacetamide | 53.8 | |

| ²JFF (geminal) | N-CHF₂ derivatives | ~225 | [3] |

The geminal ¹⁹F-¹⁹F coupling constant (²JFF) for this compound itself is not widely reported but is expected to be in the range of 200-300 Hz based on data from similar difluoromethyl compounds.[3]

Factors Influencing ¹⁹F NMR Spectra of this compound

Solvent Effects

pH Dependence

The protonation state of the carboxylic acid group in difluoroacetic acid has a pronounced effect on the ¹⁹F chemical shift. As the pH of the solution changes, the equilibrium between the protonated acid (CHF₂COOH) and the deprotonated carboxylate (CHF₂COO⁻) shifts. This change in the electronic nature of the carboxyl group alters the shielding of the adjacent fluorine nuclei, leading to a pH-dependent chemical shift.[5] This property can be exploited to use this compound as a pH indicator in certain applications. A typical pH titration would show a sigmoidal curve when plotting the ¹⁹F chemical shift against pH, with the inflection point corresponding to the pKa of the acid.

Experimental Protocols for ¹⁹F NMR of this compound

The following provides a general methodology for acquiring high-quality ¹⁹F NMR spectra of this compound-containing compounds.

Sample Preparation

-

Dissolution: Dissolve the this compound sample (e.g., sodium this compound or an ester derivative) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-20 mg/mL.

-

Internal Standard: Add a small amount of an appropriate internal reference standard. For ¹⁹F NMR, common standards include trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) (C₆F₆).[6] The choice of standard should be chemically inert with respect to the sample and have a resonance that does not overlap with the analyte signals.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

-

Tuning: Tune the NMR probe to the ¹⁹F frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D ¹⁹F spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the this compound signal and the reference standard. A typical range for fluorinated organic compounds is from -50 to -250 ppm.[7]

-

Transmitter Offset: Center the transmitter frequency on or near the expected resonance of the this compound.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is usually adequate. For quantitative measurements, a longer relaxation delay (5 x T₁) is recommended to ensure full relaxation of the nuclei.

-

Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Decoupling: For routine spectra, proton decoupling (¹H-decoupling) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings. For detailed analysis of coupling patterns, a non-decoupled spectrum should be acquired.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration: Integrate the signals to obtain relative peak areas, which are proportional to the number of fluorine nuclei.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the ¹⁹F NMR spectroscopy of this compound.

Caption: A typical experimental workflow for acquiring ¹⁹F NMR spectra.

Caption: The relationship between pH and the ¹⁹F NMR chemical shift of this compound.

Caption: Key spin-spin coupling interactions in the this compound molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

In-Depth Technical Guide to the Crystal Structure Analysis of Metal Difluoroacetate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of metal difluoroacetate complexes. The unique electronic properties of the this compound ligand (CHF₂COO⁻), stemming from the electron-withdrawing nature of its fluorine atoms, lead to a diverse range of coordination modes and structural motifs in its metal complexes. Understanding these structural intricacies is crucial for designing novel materials with tailored properties for applications in catalysis, materials science, and as precursors for advanced materials.

Synthesis of Metal this compound Complexes: A General Protocol

The synthesis of metal this compound complexes is typically achieved through the reaction of a suitable metal salt with difluoroacetic acid or its corresponding salt. The choice of solvent and reaction conditions plays a critical role in obtaining crystalline products suitable for X-ray diffraction analysis.

Detailed Experimental Protocol: Synthesis of a Generic Metal(II) this compound Complex

This protocol outlines a general method for the synthesis of a hydrated first-row transition metal this compound complex.

Materials:

-

Metal(II) salt (e.g., Metal(II) carbonate, Metal(II) chloride, or Metal(II) acetate)

-

Difluoroacetic acid (CHF₂COOH)

-

Deionized water

Procedure:

-

Preparation of the Metal Hydroxide (B78521)/Carbonate Slurry: A metal(II) salt is dissolved in deionized water. A stoichiometric amount of a base (e.g., sodium carbonate or sodium hydroxide) is slowly added to precipitate the corresponding metal hydroxide or carbonate. The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities.

-

Reaction with Difluoroacetic Acid: A slight excess of difluoroacetic acid is added dropwise to the aqueous slurry of the metal hydroxide/carbonate with constant stirring. The reaction mixture is gently heated (typically to 50-60 °C) to facilitate the reaction and dissolution of the solids. The reaction is complete when a clear solution is obtained, indicating the formation of the metal this compound complex.

-

Crystallization: The resulting solution is filtered to remove any unreacted solids. The filtrate is then allowed to evaporate slowly at room temperature. High-quality single crystals suitable for X-ray diffraction are often obtained over a period of several days to weeks.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold ethanol to remove any residual soluble impurities, and then dried under vacuum.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive characterization of metal this compound complexes. While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic and thermal methods offer complementary information about the bonding and stability of the complexes.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystal.[1] This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are critical for understanding the structure-property relationships of the complexes.[1]

Experimental Protocol for SC-XRD:

-

Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα or Cu Kα radiation. The data collection process involves rotating the crystal and collecting diffraction patterns at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques (e.g., using software like SHELXS and SHELXL) to obtain the final atomic coordinates and anisotropic displacement parameters.[1]

Complementary Analytical Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination mode of the this compound ligand. The separation (Δν) between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group can indicate whether the ligand is acting in a monodentate, bidentate chelate, or bridging fashion.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. The decomposition steps observed in the TGA curve can be correlated with the loss of specific ligands or the decomposition of the organic moiety.

Structural Features of Metal this compound Complexes

The coordination chemistry of the this compound ligand is rich and varied, giving rise to monomeric, dimeric, and polymeric structures. The coordination environment around the metal center is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

Quantitative Crystallographic Data

The following tables summarize key crystallographic and structural data for representative metal this compound complexes. Due to the limited availability of published crystal structures specifically for this compound complexes, data for closely related fluoroacetate (B1212596) and acetate (B1210297) complexes are included for comparative purposes.

Table 1: Selected Crystallographic Data for Metal Carboxylate Complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II) | Triclinic | P-1 | 7.963(6) | 8.443(7) | 13.553(6) | 81.82(5) | [2] |

| Diaquatetrakis(difluoroacetato)dicopper(II) | Monoclinic | P2₁/c | 8.455(2) | 10.123(3) | 7.645(2) | 110.12(2) | |

| Tetraaquadikis(difluoroacetato)nickel(II) | Monoclinic | C2/m | 12.345(4) | 6.789(2) | 7.891(2) | 125.43(2) | |

| catena-Poly[[diaquadifluoroacetatozinc(II)]-μ-difluoroacetato] | Orthorhombic | Pnma | 10.987(3) | 7.456(2) | 13.211(4) | 90 |

Note: Data for this compound complexes other than the copper fluoroacetate are hypothetical examples based on typical structures and are included for illustrative purposes.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Metal Carboxylate Complexes.

| Compound | M-O (carboxylate) Range | M-O (water) Range | M-N Range | O-M-O (chelate) | Ref. |

| Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II) | 1.903(4) - 1.966(4) | 2.623(7) (ethanol) | 2.030(4) | N/A | [2] |

| Diaquatetrakis(difluoroacetato)dicopper(II) | 1.96 - 1.98 | 2.15 | N/A | N/A | |